molecular formula C5H9N3O B14474125 (Cyclobutylideneamino)urea CAS No. 70334-99-5

(Cyclobutylideneamino)urea

Cat. No.: B14474125
CAS No.: 70334-99-5
M. Wt: 127.14 g/mol
InChI Key: DIZPYQARTAYURQ-UHFFFAOYSA-N
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Description

(Cyclobutylideneamino)urea is a urea derivative characterized by a cyclobutylideneamino group attached to the urea backbone. Its precise molecular structure includes a strained four-membered cyclobutane ring fused with an amino-urea moiety, which confers unique steric and electronic properties. Such compounds are of interest in medicinal and agrochemical research due to their ability to modulate biological interactions through urea’s hydrogen-bonding motifs and the steric effects of cyclic substituents .

Properties

CAS No.

70334-99-5

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

(cyclobutylideneamino)urea

InChI

InChI=1S/C5H9N3O/c6-5(9)8-7-4-2-1-3-4/h1-3H2,(H3,6,8,9)

InChI Key

DIZPYQARTAYURQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NNC(=O)N)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylideneamino)urea typically involves the reaction of cyclobutylideneamine with urea under controlled conditions. One common method is the nucleophilic addition of cyclobutylideneamine to urea in the presence of a catalyst. This reaction can be carried out in aqueous or organic solvents, depending on the desired purity and yield of the product .

Industrial Production Methods

Industrial production of (Cyclobutylideneamino)urea may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylideneamino)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .

Scientific Research Applications

(Cyclobutylideneamino)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (Cyclobutylideneamino)urea involves its interaction with specific molecular targets, leading to various biological effects. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of (Cyclobutylideneamino)urea and its analogs:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Structural Features
(Cyclobutylideneamino)urea Not Provided C₅H₈N₃O ~138.14 (estimated) ~1.2 2/2 Four-membered cyclobutane ring, no substituents
(Cyclododecylideneamino)urea 14990-47-7 C₁₃H₂₅N₃O 239.36 3.4 2/2 12-membered cyclododecane ring
[[3-(Carbamoylhydrazinylidene)-2,2,4,4-tetramethylcyclobutylidene]amino]urea 73806-30-1 C₁₀H₁₈N₆O₂ 254.29 Not Reported 4/5 Tetramethylcyclobutane ring, carbamoylhydrazinylidene group
3-Cyclohexyl-1,1-diisobutylurea 57883-90-6 C₁₅H₃₀N₂O 254.41 Not Reported 1/2 Cyclohexyl group, bulky diisobutyl substituents

Key Findings :

Ring Size and Steric Effects: The cyclobutane ring in (Cyclobutylideneamino)urea introduces significant ring strain compared to larger cyclic analogs like (cyclododecylideneamino)urea. This strain may reduce thermodynamic stability but enhance reactivity in specific chemical reactions .

Lipophilicity (XLogP3): (Cyclododecylideneamino)urea exhibits higher lipophilicity (XLogP3 = 3.4) due to its large hydrophobic cyclododecane ring, making it more membrane-permeable than the smaller cyclobutyl derivative (estimated XLogP3 ~1.2) .

Hydrogen-Bonding Capacity: The carbamoylhydrazinylidene-substituted analog (CAS 73806-30-1) has four hydrogen bond donors and five acceptors, enabling stronger interactions with polar targets compared to simpler urea derivatives .

Agricultural Relevance :

  • Urea derivatives with bulky substituents (e.g., 3-cyclohexyl-1,1-diisobutylurea) are less water-soluble but may act as slow-release nitrogen sources in fertilizers, as seen in studies on urea-gypsum-bio-compost mixtures .

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